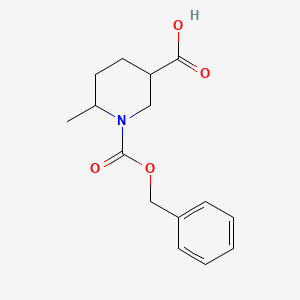

1-(苄氧羰基)-6-甲基哌啶-3-羧酸

描述

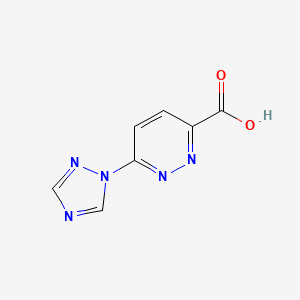

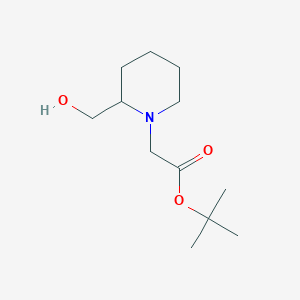

“1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products . The benzyloxycarbonyl group (often abbreviated as “Cbz” or “Z”) is a common protecting group used in organic synthesis, particularly in the synthesis of peptides .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a carboxylic acid group, and a benzyloxycarbonyl group. The exact structure would depend on the positions of these groups within the molecule .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to undergo certain types of reactions. For example, the carboxylic acid group can participate in condensation reactions, and the Cbz group can be removed under certain conditions (hydrogenation or treatment with strong acid) to reveal the protected amine .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as solubility, melting point, and boiling point would be influenced by the presence and position of the functional groups within the molecule .

科学研究应用

抗菌评估

1-(苄氧羰基)-6-甲基哌啶-3-羧酸及其衍生物已被研究其抗菌特性。Aziz-ur-Rehman等人(2017)合成了该化合物的衍生物,发现它们表现出显着的抗菌效果(Aziz-ur-Rehman等人,2017年)。

肽工程和药物化学

该化合物在肽工程和药物化学中发挥作用。Berkowitz和Pedersen(1994)强调了它在合成α-支链氨基酸中的重要性,α-支链氨基酸可作为酶抑制剂和在肽和蛋白质设计中有用(Berkowitz & Pedersen,1994年)。

多奈哌齐盐酸盐的合成

H. Bing(2005)对多奈哌齐盐酸盐的合成进行了研究,其中1-苄基哌啶-4-甲醛(一种相关化合物)被用作前体(H. Bing,2005年)。

有机合成

该化合物还用于各种有机合成工艺中。N. G. Rose等人(2003)讨论了它在制备某些杂环和氨基甲酸酯化合物中的用途(N. G. Rose等人,2003年)。

开环聚合

Olivier Thillaye du Boullay等人(2010)探索了该化合物衍生物的开环聚合,展示了其在制造具有特定特性的聚合物中的用途(Olivier Thillaye du Boullay等人,2010年)。

有机化学中的电化学方法

Samuel S. Libendi等人(2007)研究了涉及该化合物衍生物的电化学氧化方法,用于将羟基引入哌啶环中(Samuel S. Libendi等人,2007年)。

杂环化合物的合成

Masayuki Sato等人(1989)描述了一种使用类似于1-(苄氧羰基)-6-甲基哌啶-3-羧酸的化合物合成1,3-二氧杂-4-酮的新方法,突出了其在为杂环化合物创造新构建模块中的重要性(Masayuki Sato等人,1989年)。

羧酸的同系化

Katritzky等人(2001)研究了使用该化合物的衍生物将羧酸转化为同系酸或酯(A. Katritzky等人,2001年)。

作用机制

Target of Action

It is known that carbamates, such as this compound, are often used as protecting groups for amines, especially in amino acid chemistry .

Mode of Action

The compound 1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid, as a carbamate, acts as a protecting group for amines. It can be installed and removed under relatively mild conditions . The carbamate group shields the amine from reactions that could modify it, allowing for more complex organic synthesis processes to occur without affecting the amine group .

Biochemical Pathways

It is known that carbamates, such as this compound, play a crucial role in the synthesis of peptides . They can be involved in various biochemical pathways, depending on the specific context of their use.

Pharmacokinetics

As a carbamate, it is known to be stable and can be installed and removed under relatively mild conditions . This suggests that it may have good bioavailability, but further studies would be needed to confirm this.

Result of Action

The result of the action of 1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid is the protection of the amine group in the context of organic synthesis . This allows for more complex reactions to occur without affecting the amine, enabling the synthesis of more complex organic compounds .

Action Environment

The action of 1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the carbamate group . Additionally, the presence of certain reagents can trigger the removal of the carbamate group, revealing the protected amine . Therefore, careful control of the reaction environment is crucial for the effective use of this compound in organic synthesis.

安全和危害

As with any chemical compound, handling “1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid” would require appropriate safety measures. While specific safety data for this compound is not available, compounds with similar functional groups can pose hazards. For example, benzyl chloroformate is corrosive and can cause severe skin burns and eye damage .

未来方向

The use of protecting groups like Cbz in the synthesis of peptides is a well-established practice in medicinal chemistry. Future research may focus on developing more efficient methods for adding and removing these protecting groups, or on finding new protecting groups with advantageous properties .

属性

IUPAC Name |

6-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-11-7-8-13(14(17)18)9-16(11)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBWAWHXIPKUMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70736162 | |

| Record name | 1-[(Benzyloxy)carbonyl]-6-methylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70736162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908245-09-0 | |

| Record name | 1-[(Benzyloxy)carbonyl]-6-methylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70736162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Cyclohexylformamido)methyl]benzoic acid](/img/structure/B1400688.png)

![1-{[(Thiophen-2-ylmethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1400690.png)

![1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol](/img/structure/B1400699.png)

![Acetic acid, 2-[(cyclohexylmethyl)amino]-2-oxo-, ethyl ester](/img/structure/B1400700.png)

![1-[2-(3-Methoxypropoxy)-5-methylphenyl]-ethylamine](/img/structure/B1400701.png)

![4-[(1-Cyclopropyl-N-methylformamido)methyl]benzoic acid](/img/structure/B1400707.png)